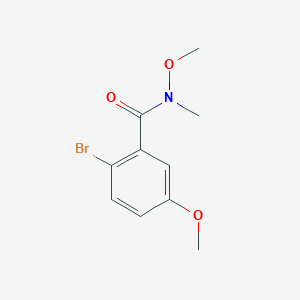

2-bromo-N,5-dimethoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,5-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-12(15-3)10(13)8-6-7(14-2)4-5-9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKNOZBITTWCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Benzamide Derivatives in Contemporary Chemical Research

Benzamides, characterized by a benzene (B151609) ring attached to an amide functional group, are a cornerstone of modern medicinal chemistry and organic synthesis. walshmedicalmedia.commdpi.com The amide bond is a prevalent feature in a significant portion of pharmaceuticals, and the aromatic nature of the benzamide (B126) scaffold allows for extensive functionalization, enabling the fine-tuning of a molecule's properties. mdpi.com

Substituted benzamides exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net Well-known therapeutic agents such as amisulpride (B195569) and sulpiride (B1682569) belong to this class, highlighting their importance in medicine. walshmedicalmedia.com Beyond their direct biological applications, benzamides serve as crucial intermediates in the synthesis of more complex molecules. The amide group can influence the reactivity of the aromatic ring or act as a precursor to other functional groups, making these compounds highly valuable in multi-step synthetic sequences. mdpi.com

Structural Features and Unique Chemical Environment of 2 Bromo N,5 Dimethoxy N Methylbenzamide

The subject of this article, 2-bromo-N,5-dimethoxy-N-methylbenzamide, is understood from its nomenclature to be 2-bromo-5-methoxy-N-methoxy-N-methylbenzamide. This structure is a highly functionalized molecule, possessing several key features that create a unique chemical environment and dictate its reactivity. This type of amide is commonly known in organic chemistry as a Weinreb amide. acs.orgorientjchem.org

The core of the molecule consists of a benzene (B151609) ring substituted with three different groups: a bromo group, a methoxy (B1213986) group, and the N-methoxy-N-methylamide group.

The Weinreb Amide (N-methoxy-N-methylamide): This functional group is of particular importance. First reported by Nahm and Weinreb in 1981, it has become a widely used tool in organic synthesis. orientjchem.orgwisc.edu Its primary advantage is its controlled reactivity with organometallic reagents like Grignard or organolithium compounds. acs.orgorganic-chemistry.org Unlike esters or acid chlorides which often undergo over-addition to form tertiary alcohols, the Weinreb amide reacts to form a stable, metal-chelated tetrahedral intermediate. wisc.eduorganic-chemistry.org This intermediate prevents further reaction until an aqueous workup, allowing for the clean isolation of ketones in high yields. acs.orgorganic-chemistry.org It can also be selectively reduced to form aldehydes. acs.org

The 2-Bromo Substituent: The bromine atom at the ortho-position to the amide linkage significantly influences the molecule's reactivity. It serves as a valuable synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.

The 5-Methoxy Substituent: The methoxy group at the meta-position relative to the bromine atom is an electron-donating group. This influences the electronic properties of the aromatic ring and can direct the regioselectivity of further electrophilic aromatic substitution reactions.

Below is a table summarizing the key properties of this compound.

| Property | Data |

| IUPAC Name | 2-bromo-5-methoxy-N-methoxy-N-methylbenzamide |

| Molecular Formula | C10H12BrNO3 |

| Molecular Weight | 274.11 g/mol |

| Functional Groups | Weinreb Amide, Aryl Bromide, Methoxy Ether |

| CAS Number | Not explicitly available, synthesized from precursors |

Research Significance and Scope of Investigation

Exploration of Solution-Phase Synthetic Routes and Optimization Strategies

Solution-phase synthesis remains a cornerstone of organic chemistry, valued for its flexibility and scalability. The synthesis of this compound in solution is typically a two-stage process: synthesis of the carboxylic acid precursor followed by amide bond formation.

Precursor Synthesis and Halogenation Protocols

The primary precursor for the target compound is 2-bromo-5-methoxybenzoic acid. The most common starting material for this precursor is 3-methoxybenzoic acid (m-anisic acid). The key transformation is the regioselective bromination at the C-2 position, ortho to the carboxylic acid group and meta to the activating methoxy (B1213986) group. Several protocols have been developed to achieve this halogenation with high yield and purity.

One established method involves the direct bromination of m-anisic acid using elemental bromine in a solvent mixture of acetic acid and water, followed by heating to reflux. This process precipitates the product upon cooling, affording yields around 79%. organic-chemistry.org

More recent advancements, often detailed in patent literature, have focused on improving yield, purity, and safety by employing alternative brominating agents and catalytic systems. google.com A notable method uses a halogenated hydrocarbon solvent (such as chloroform (B151607) or dichloromethane) and a brominating agent like N-bromosuccinimide (NBS) or dibromohydantoin. google.com These reactions are often facilitated by a bromination initiator, such as red phosphorus, and a cocatalyst system like potassium bromide or potassium bromate (B103136) in the presence of sulfuric acid. google.com These optimized conditions have been reported to produce 2-bromo-5-methoxybenzoic acid in yields exceeding 92% with purities greater than 99%. google.com

| Starting Material | Brominating Agent | Solvent/Catalyst System | Yield (%) | Purity (%) | Reference |

| m-Anisic acid | Bromine | Acetic Acid / Water | 79 | Not Specified | organic-chemistry.org |

| m-Anisic acid | Dibromohydantoin | Chloroform / H₂SO₄ / Red P / KBr | 92.8 | 99.5 | google.com |

| m-Anisic acid | N-Bromosuccinimide | Chloroform / H₂SO₄ / Red P / KBrO₃ | 92.7 | 99.2 | google.com |

| m-Anisic acid | Dibromohydantoin | Dichloromethane (B109758) / H₂SO₄ / Red P / KBrO₃ | 93.6 | 99.4 | google.com |

| m-Anisic acid | N-Bromosuccinimide | Dichloromethane / H₂SO₄ / Red P / KBr | 93.4 | 99.1 | google.com |

Amide Bond Formation via Coupling Reactions

The second critical step is the formation of the amide bond between 2-bromo-5-methoxybenzoic acid and an appropriate amine source, in this case, N-methylamine or a derivative thereof. To form the specific N,5-dimethoxy-N-methylbenzamide structure, the coupling partner is N,O-dimethylhydroxylamine hydrochloride. The resulting N-methoxy-N-methylamide is commonly known as a Weinreb amide.

Weinreb amides are valuable synthetic intermediates because they can react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. orientjchem.orgresearchgate.net The synthesis of these amides from carboxylic acids can be achieved through various coupling strategies.

A general and effective method involves the activation of the carboxylic acid. This can be done by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine. tandfonline.com Alternatively, a wide array of peptide coupling reagents can facilitate the direct condensation of the carboxylic acid and the amine, often minimizing side reactions and preserving sensitive functional groups. tandfonline.comresearchgate.netorientjchem.org

Common coupling reagents and methods include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. peptide.com

Phosphonium and Uronium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, HBTU, and HATU are highly efficient but can be expensive. peptide.comacs.org

Triazine Derivatives: Coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) provide a cost-effective method for activating carboxylic acids for amidation. orientjchem.orgunito.it

Mixed Anhydrides: Formation of a mixed anhydride, for instance using methanesulfonyl chloride or isobutyl chloroformate, activates the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.org

For sterically hindered carboxylic acids, such as the 2-bromo substituted precursor, a method using methanesulfonyl chloride and triethylamine (B128534) has proven effective for conversion to the corresponding Weinreb amide. organic-chemistry.org Another versatile one-pot method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid before the addition of N,O-dimethylhydroxylamine hydrochloride, achieving good yields. chemspider.com

Investigation of Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages for the rapid generation of compound libraries and simplifies purification, as excess reagents and byproducts are washed away from the resin-bound product. While more commonly associated with peptide synthesis, these techniques are readily adaptable for the synthesis of small molecules like substituted benzamides. researchgate.netnih.gov

Resin-Supported Approaches and Cleavage Methods

In a solid-phase approach to this compound, the synthetic scheme would be inverted. Typically, the N-methylamine component would be anchored to the solid support, followed by acylation with the benzoic acid precursor.

A potential synthetic route could be as follows:

Resin Selection and Linker Strategy: A resin such as a 2-chlorotrityl chloride (2-CTC) resin could be used. This resin is advantageous because it allows for the attachment of amines and subsequent cleavage under mildly acidic conditions that would likely leave the final benzamide (B126) intact.

Amine Attachment: N-methylamine could be attached to the 2-CTC resin.

Acylation (Amide Bond Formation): The resin-bound amine would then be acylated with 2-bromo-5-methoxybenzoic acid using standard solution-phase coupling reagents (e.g., DIC/HOBt or HATU) in a suitable solvent like dimethylformamide (DMF). The completion of the reaction can be monitored using qualitative tests like the Kaiser test.

Cleavage: Once the synthesis on the resin is complete, the final product is cleaved from the solid support. For a 2-CTC resin, a dilute solution of trifluoroacetic acid (TFA) in dichloromethane is typically effective for cleavage, releasing the desired this compound into solution. tandfonline.com The volatile cleavage cocktail can then be removed under reduced pressure.

This methodology allows for the efficient synthesis and purification of the target compound and is particularly powerful for creating a library of analogues by using a variety of substituted benzoic acids in the acylation step.

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice between solution-phase and solid-phase synthesis depends on the specific goals of the project, such as the desired scale, the need for analogue libraries, and cost considerations.

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Scalability | Generally more suitable for large-scale (multi-gram to kilogram) production. americanpeptidesociety.org Reaction volumes can be increased directly. | Typically better for small-scale (milligram) synthesis. Scaling up can be limited by resin loading capacity and cost. rsc.org |

| Purification | Often requires chromatographic purification or crystallization at each step, which can be time-consuming and lead to material loss. | Purification is simplified to washing the resin. Final product purification is required only after cleavage. nih.gov |

| Reaction Monitoring | Straightforward monitoring using techniques like TLC, HPLC, and NMR. | More complex to monitor. Requires cleavage of a small sample or specialized on-resin analytical techniques. |

| Reagent Use | Can be performed with stoichiometric amounts of reagents. | Often requires a large excess of reagents to drive reactions to completion. |

| Throughput | Lower throughput for synthesizing multiple compounds. | High throughput. Amenable to automation and parallel synthesis for creating compound libraries. rsc.org |

| Overall Yield | Can be high, especially with optimized protocols for each step. The cumulative yield over multiple steps can be lower. | Overall yields can be high due to simplified purification and driving reactions to completion. tandfonline.com |

Stereochemical Considerations in this compound Synthesis

The structure of this compound itself is achiral, meaning it does not have a non-superimposable mirror image. The molecule lacks any stereocenters. Therefore, during its synthesis from achiral precursors, there are no stereochemical considerations such as enantioselectivity or diastereoselectivity.

However, stereochemistry can become a significant factor in the synthesis of certain analogues. For instance, if a chiral amine or a chiral carboxylic acid were used, the resulting benzamide would be chiral. In such cases, controlling the stereochemistry would be critical.

Furthermore, in some ortho-disubstituted benzamides, severe steric hindrance can restrict the rotation around the aryl-carbonyl (C-C) or carbonyl-nitrogen (C-N) bonds. beilstein-journals.orgnih.gov This restricted rotation, known as atropisomerism, can lead to the existence of stable, isolable rotational isomers (atropisomers) which are stereoisomers. ias.ac.in For this compound, the steric hindrance is not typically sufficient to allow for the isolation of stable atropisomers at room temperature. However, the synthesis of more sterically demanding analogues could potentially introduce this element of stereoisomerism. beilstein-journals.org

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is a primary site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-based catalysts are frequently employed for such transformations due to their versatility and functional group tolerance. mdpi.comrsc.org

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov While specific studies on the Suzuki-Miyaura coupling of this compound with chloro-imines are not extensively detailed in the literature, the reactivity can be inferred from established principles on similar substrates, such as ortho-substituted bromoarenes. researchgate.net

The reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester derivative of a chloro-imine. The general catalytic cycle proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov For ortho-substituted anilines, which share electronic similarities with the target molecule, Suzuki-Miyaura couplings have been successfully developed, demonstrating compatibility with a range of boronic esters. nih.gov Both electron-rich and electron-poor aryl boronates can afford coupled products in high yields. nih.gov

A hypothetical reaction scheme illustrating the coupling of this compound with a generic boronic ester is presented below. The conditions are based on typical parameters for Suzuki-Miyaura reactions involving bromoarenes.

Table 1: Hypothetical Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | The electrophilic partner in the coupling reaction. |

| Boronic Ester | R-B(OR')₂ (e.g., from a chloro-imine precursor) | The nucleophilic partner providing the 'R' group. |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | SPhos, XPhos, or PPh₃ | Stabilizes the palladium center and promotes catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic ester for the transmetalation step. |

| Solvent | Toluene, Dioxane, or DMF/Water mixtures | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the catalytic cycle. |

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety is susceptible to a variety of other transition metal-catalyzed cross-couplings. Palladium is a versatile metal for these transformations, but nickel and copper catalysts are also employed. nih.govmdpi.com

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne would yield an aryl-alkyne derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This would be a method to replace the bromine atom with a substituted amino group.

Stille Coupling: This involves the palladium-catalyzed coupling with an organotin reagent.

Nickel-Catalyzed Couplings: Nickel complexes can also catalyze the coupling of aryl bromides with organometallic reagents, such as Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling). nih.govnih.gov These reactions often proceed under mild conditions and tolerate a wide array of functional groups. nih.gov

Reactions Involving the Dimethoxy-Substituted Aromatic Ring

The two methoxy groups on the aromatic ring are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution. msu.edu The positions on the ring are numbered C1 (amide), C2 (bromo), C3, C4, C5 (methoxy), and C6. The directing effects of the existing substituents must be considered collectively.

-OCH₃ groups (at C5): Strongly activating, directing to C4 and C6.

-Br group (at C2): Deactivating, but ortho, para-directing (to C3 and C1, with C1 being occupied).

-C(O)N(OCH₃)CH₃ group (at C1): Deactivating and meta-directing (to C3 and C5).

Considering these influences, the most likely positions for electrophilic attack are C4 and C6. The C4 position is activated by the C5-methoxy group and is sterically accessible. The C6 position is also activated by the C5-methoxy group. The C3 position is sterically hindered by the adjacent bromine and amide groups and is influenced by the meta-directing amide and ortho-directing bromine. Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the C4 or C6 positions. msu.edu

Transformations of the N-Methoxy-N-methylamide Functionality

The N-methoxy-N-methylamide group is known as a Weinreb amide. This functional group is particularly valuable in organic synthesis because of its controlled reactivity towards nucleophiles. rsc.org

When organolithium or Grignard reagents add to a Weinreb amide, a stable five-membered chelated tetrahedral intermediate is formed. rsc.org This intermediate is generally stable at low temperatures and does not collapse to eliminate the methoxide (B1231860) until acidic workup. This stability prevents the common problem of over-addition that occurs with other carbonyl derivatives like esters or acid chlorides, thus providing a reliable method for the synthesis of ketones. rsc.orgrsc.org

Other key transformations include:

Reduction: Weinreb amides can be reduced to aldehydes using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. The intermediate is stable under these conditions, preventing over-reduction to the alcohol.

Wittig Reaction: In a nonclassical Wittig reaction, Weinreb amides can be converted directly to ketones by reacting with alkylidenetriphenylphosphoranes, followed by in situ hydrolysis of the resulting enamine intermediate. organic-chemistry.orgnih.gov This method offers mild conditions and avoids the use of highly reactive organometallic reagents. organic-chemistry.org

Hydrolysis: Under strong acidic or basic conditions, the Weinreb amide can be hydrolyzed back to the corresponding carboxylic acid.

Reductive Cleavage: The N-O bond can be cleaved under certain reductive conditions. For instance, treatment with elemental sulfur and a base like DABCO can convert N-methoxyamides into their corresponding secondary amides. rsc.org

Table 2: Reactivity of the Weinreb Amide Moiety

| Reagent(s) | Product Type | Key Feature |

| Organolithium (R-Li) or Grignard (R-MgX) | Ketone (after workup) | Stable chelated intermediate prevents over-addition to form a tertiary alcohol. rsc.org |

| DIBAL-H or LiAlH₄ (controlled) | Aldehyde | Stable intermediate prevents over-reduction to a primary alcohol. |

| Alkylidenetriphenylphosphorane (Wittig-type) | Ketone (after hydrolysis) | Avoids highly reactive organometallic reagents. organic-chemistry.orgnih.gov |

| H₃O⁺ or OH⁻ (strong, heat) | Carboxylic Acid | Standard amide hydrolysis. |

| S₈, DABCO | N-methylbenzamide | Reductive cleavage of the N-O bond. rsc.org |

Analysis of Rearrangement Phenomena and Reaction Pathways

A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de While no specific rearrangement phenomena for this compound are prominently documented, potential pathways can be postulated based on its structure.

One possibility could involve an intramolecular nucleophilic aromatic substitution (SₙAr) if a suitable nucleophile could be generated within the molecule. For example, under strongly basic conditions, deprotonation of a group could potentially lead to a cyclization reaction, although this is unlikely given the stability of the functional groups present.

Another area of consideration is rearrangements involving electron-deficient intermediates. For example, if the amide nitrogen were to be transformed into a nitrenium ion, a rearrangement similar to the Bamberger rearrangement could occur, where a nucleophile attacks the aromatic ring. wiley-vch.de However, generating such an intermediate from the stable Weinreb amide would require harsh and specific conditions.

The Baeyer-Villiger rearrangement, which converts ketones to esters, is not directly applicable but serves as an example of migratory aptitude where an electron-rich group migrates to an electron-deficient oxygen. wiley-vch.de In the context of the target molecule, if a reaction were to generate an electron-deficient center adjacent to the aromatic ring, a 1,2-aryl shift could be a plausible pathway, with the electron-rich dimethoxyphenyl group being prone to migration. The specific reaction pathways are highly dependent on the reagents and conditions employed, and further mechanistic studies would be required to identify and characterize any potential rearrangement products.

Strategic Applications of 2 Bromo N,5 Dimethoxy N Methylbenzamide As a Versatile Synthetic Building Block

Elaboration into Complex Molecular Architectures

The strategic placement of functional groups in 2-bromo-N,5-dimethoxy-N-methylbenzamide provides multiple avenues for its elaboration into more complex molecular structures. The bromine atom at the 2-position is particularly amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The bromo substituent can be readily replaced with a wide range of aryl or vinyl groups through palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or their esters. This allows for the construction of biaryl systems, which are common motifs in many natural products and pharmaceuticals.

Heck Coupling: Reaction with alkenes under palladium catalysis (Heck reaction) can introduce unsaturated side chains, providing a route to substituted styrenes and other vinylated aromatics.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper complexes, yields aryl alkynes. These can be further transformed into a variety of heterocyclic systems or used in "click" chemistry reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 2-position. This is a powerful tool for creating substituted anilines, which are precursors to many heterocyclic compounds.

The two methoxy (B1213986) groups on the aromatic ring also influence the reactivity of the molecule. They are electron-donating groups, which can activate the ring towards electrophilic aromatic substitution, although the steric hindrance from the adjacent substituents must be considered. Furthermore, these methoxy groups can potentially be demethylated to reveal phenol (B47542) functionalities, which can then be used for further derivatization, such as ether or ester formation.

Role in the Synthesis of Pharmacologically Relevant Compounds

Benzamide (B126) derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. walshmedicalmedia.com The structural features of this compound make it a valuable precursor for the synthesis of novel, pharmacologically active molecules.

The N-methylbenzamide core is a common feature in many biologically active compounds. The dimethoxy substitution pattern is also found in numerous natural products and synthetic drugs, often contributing to receptor binding and modulating metabolic stability.

A plausible synthetic application of this compound is in the preparation of substituted quinazolinones. Through a copper-catalyzed C-H amidation reaction, 2-bromobenzamides can react with amines to form these heterocyclic structures, which are known to possess a wide range of biological activities. researchgate.net The presence of the methoxy groups can influence the electronic properties of the final molecule, potentially leading to enhanced or novel pharmacological profiles.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org this compound is an excellent starting point for SAR studies due to the possibility of systematically modifying different parts of the molecule.

The reactive bromine atom allows for the introduction of a diverse array of substituents at the 2-position through the cross-coupling reactions mentioned earlier. This enables the exploration of how different steric and electronic properties at this position affect the interaction of the molecule with its biological target.

Furthermore, the N-methyl group can be replaced with other alkyl or aryl groups to probe the importance of this substituent for activity. The methoxy groups can also be modified; for instance, they could be converted to other alkoxy groups of varying chain lengths or replaced with other electron-donating or electron-withdrawing groups to fine-tune the electronic character of the aromatic ring.

The following table illustrates a hypothetical SAR study starting from this compound for a generic biological target.

Hypothetical SAR Data for Derivatives of this compound

| Compound | R1 (at 2-position) | R2 (on amide nitrogen) | Biological Activity (IC50, µM) |

| Parent | Br | CH3 | 10.5 |

| 1a | Phenyl | CH3 | 5.2 |

| 1b | 4-Fluorophenyl | CH3 | 2.8 |

| 1c | Thienyl | CH3 | 7.1 |

| 2a | Br | Ethyl | 15.3 |

| 2b | Br | Benzyl | 22.1 |

Utility in the Development of Targeted Chemical Libraries

Targeted chemical libraries are collections of compounds designed to interact with a specific biological target or family of targets. The versatility of this compound as a synthetic building block makes it a valuable scaffold for the creation of such libraries.

By employing combinatorial chemistry approaches, a large number of derivatives can be synthesized in a parallel fashion. For example, starting with the parent compound, a variety of boronic acids can be used in a Suzuki-Miyaura coupling to generate a library of 2-aryl-N,5-dimethoxy-N-methylbenzamides. Each of these compounds can then be further diversified, for instance, by demethylating one or both methoxy groups and then reacting the resulting phenols with a library of alkyl halides.

This strategy allows for the rapid generation of a diverse set of molecules with a common core structure. These libraries can then be screened for biological activity, and the resulting data can be used to identify lead compounds for further optimization in drug discovery programs. The ability to systematically modify the structure of this compound at multiple points makes it an ideal starting material for such endeavors.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 2 Bromo N,5 Dimethoxy N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Experiments

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-bromo-N,5-dimethoxy-N-methylbenzamide. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy would be expected to reveal distinct signals for each type of proton in the molecule. The aromatic region would likely show a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by their positions relative to the bromo and methoxy (B1213986) substituents. The methoxy groups and the N-methyl group would each produce singlet signals in the aliphatic region of the spectrum. Due to the presence of the ortho-bromo substituent, restricted rotation around the amide C-N bond is anticipated. This phenomenon, known as atropisomerism, would likely result in the broadening or splitting of the N-methyl and N-methoxy signals at room temperature, which would coalesce into sharper singlets at elevated temperatures.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. The spectrum would show distinct resonances for the carbonyl carbon of the amide, the aromatic carbons (with those directly attached to bromine and oxygen showing characteristic shifts), and the carbons of the methoxy and N-methyl groups.

2D NMR Experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons on the aromatic ring, while HSQC would correlate each proton signal with its directly attached carbon atom.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| OCH₃ (ring) | 3.8 - 4.0 | s | - |

| N-CH₃ | 3.2 - 3.6 | br s | - |

| N-OCH₃ | 3.0 - 3.4 | br s | - |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (amide) | 165 - 170 |

| C-Br | 115 - 120 |

| C-OCH₃ (aromatic) | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

| OCH₃ (ring) | 55 - 60 |

| N-CH₃ | 30 - 40 (broad) |

| N-OCH₃ | 50 - 60 (broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which would confirm its elemental formula (C₁₀H₁₂BrNO₃).

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation of the molecule under electron ionization (EI) would likely proceed through characteristic pathways for benzamides. A prominent fragment would be expected from the cleavage of the C-N bond (α-cleavage), leading to the formation of the 2-bromo-5-methoxybenzoyl cation. Further fragmentation could involve the loss of the methoxy group or the bromine atom from this fragment.

Interactive Data Table: Predicted Mass Spectrometry Data

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 273/275 | Molecular ion |

| [M - OCH₃]⁺ | 242/244 | Loss of a methoxy radical |

| [M - N(CH₃)OCH₃]⁺ | 214/216 | Alpha-cleavage, loss of the N-methyl-N-methoxyamine radical |

| [C₈H₆BrO₂]⁺ | 213/215 | 2-bromo-5-methoxybenzoyl cation |

| [C₇H₆O₂]⁺ | 134 | Loss of Br from the benzoyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy would be expected to show strong characteristic absorption bands for the functional groups in this compound. A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The C-N stretching of the amide would likely appear in the 1250-1350 cm⁻¹ region. The C-O stretching vibrations of the two methoxy groups would produce strong bands in the fingerprint region, typically around 1020-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

Raman Spectroscopy , being complementary to IR, would also be used to identify vibrational modes. Non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong signals in Raman spectra.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3050 - 3100 | 3050 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | 2850 - 2960 | Stretching |

| C=O (Amide I) | 1640 - 1680 | 1640 - 1680 | Stretching |

| C-N (Amide III) | 1250 - 1350 | 1250 - 1350 | Stretching |

| C-O (Methoxy) | 1020 - 1250 | 1020 - 1250 | Stretching |

| C-Br | 500 - 650 | 500 - 650 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

The resulting crystal structure would confirm the connectivity of the atoms and provide insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. This data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Interactive Data Table: Predicted X-ray Crystallography Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

Computational Chemistry and Theoretical Modeling of 2 Bromo N,5 Dimethoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-bromo-N,5-dimethoxy-N-methylbenzamide. Methods such as Density Functional Theory (DFT) are commonly used to determine the electronic structure and molecular orbitals.

The distribution of electron density is a key factor in determining a molecule's reactivity. The molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, visualizes the electrostatic potential on the electron density surface. For this compound, the MEP would likely show regions of negative potential (electron-rich) around the oxygen atoms of the methoxy (B1213986) and amide groups, as well as the bromine atom, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the methoxy groups, while the LUMO may be distributed over the benzamide (B126) moiety.

Table 6.1: Theoretical Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: These values are hypothetical and representative of what might be expected for a molecule of this type based on computational studies of similar compounds.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The rotation around the C-N bond of the amide and the C-O bonds of the methoxy groups are of particular interest.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. This energy landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, steric hindrance between the N-methyl group, the methoxy group at position 5, and the bromine atom at position 2 would significantly influence the preferred conformation. It is expected that the most stable conformer would adopt a geometry that minimizes these steric clashes.

Table 6.2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 0° | 5.8 |

| B | 60° | 1.2 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 3.5 |

Note: The data presented is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

DFT is a versatile computational method used to investigate the reactivity and reaction mechanisms of molecules. By calculating various reactivity descriptors, insights into the chemical behavior of this compound can be gained. These descriptors are derived from the conceptual DFT framework.

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index provide a general overview of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the aromatic ring is susceptible to electrophilic attack.

DFT can also be used to model reaction mechanisms by locating transition states and calculating activation energies. For instance, the mechanism of a potential synthetic reaction involving this compound, such as a nucleophilic aromatic substitution, could be elucidated. The calculated energy profile would reveal the feasibility of the proposed reaction pathway.

Table 6.3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Global Hardness | 2.65 eV |

| Electrophilicity Index | 2.2 eV |

Note: These values are hypothetical and are intended to be illustrative of typical results from DFT calculations on similar molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time.

For this compound, MD simulations could be employed to study its behavior in different solvent environments. This would provide insights into its solubility and how the solvent affects its conformational preferences. The simulations would track the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the solute and solvent molecules.

Furthermore, if this compound were to be studied as a potential ligand for a biological target, MD simulations could be used to model the ligand-protein complex. These simulations would reveal the stability of the binding pose, the key intermolecular interactions responsible for binding affinity, and the flexibility of both the ligand and the protein's active site.

Table 6.4: Hypothetical Intermolecular Interaction Energies of this compound with Water (from MD simulations)

| Interaction Type | Average Energy (kcal/mol) |

| Van der Waals | -15.2 |

| Electrostatic | -25.8 |

| Total Interaction Energy | -41.0 |

Note: The data is hypothetical and represents the type of information that can be obtained from molecular dynamics simulations.

Emerging Research Frontiers and Future Perspectives on 2 Bromo N,5 Dimethoxy N Methylbenzamide

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of complex benzamides often involves multi-step processes that utilize hazardous reagents and generate significant waste. Future research is poised to focus on developing more sustainable and greener synthetic pathways to 2-bromo-N,5-dimethoxy-N-methylbenzamide, aligning with the principles of green chemistry.

Key areas of development include the amidation and bromination steps. Conventional amidation often requires stoichiometric coupling agents that produce large amounts of byproducts. researchgate.net Greener alternatives are being explored, such as direct amidation catalyzed by boronic acids or enzymatic approaches. researchgate.netnih.gov For instance, the use of immobilized enzymes like Candida antarctica lipase (B570770) B (CALB) could enable the direct coupling of the corresponding benzoic acid and amine in a green solvent like cyclopentyl methyl ether (CPME), minimizing waste and avoiding harsh activating agents. nih.gov

Similarly, electrophilic aromatic bromination typically uses elemental bromine, which is highly toxic and corrosive. acs.org Green bromination methodologies aim to replace this with safer alternatives. digitellinc.com One promising approach involves the in situ generation of the brominating agent from stable salts like sodium bromide (NaBr) using a mild oxidant. digitellinc.com Another aqueous-based system utilizes a recyclable CaBr₂–Br₂ reagent, which allows for high yields and purity under ambient conditions without organic solvents, significantly improving the environmental footprint of the synthesis. rsc.org

A hypothetical green synthesis could therefore involve an enzymatic amidation followed by a catalytic, aqueous bromination, as outlined below:

| Step | Traditional Method | Potential Green Alternative | Key Advantages |

| Amidation | Use of SOCl₂ or coupling reagents (e.g., DCC, HATU) in organic solvents. | Enzymatic catalysis (e.g., CALB) in a green solvent (e.g., CPME). nih.gov | Avoids toxic reagents and stoichiometric waste; mild reaction conditions. |

| Bromination | Elemental bromine (Br₂) with a Lewis acid catalyst in halogenated solvents. | Aqueous CaBr₂–Br₂ system or NaBr with a mild oxidant. digitellinc.comrsc.org | Eliminates hazardous Br₂ and organic solvents; allows for reagent recycling. |

Investigation of Novel Catalytic Transformations

The bromine atom on the aromatic ring of this compound serves as a key functional handle for a wide array of catalytic cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives with potentially novel properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are powerful tools for functionalizing aryl halides. researchgate.netacs.org Future research will likely focus on applying these established methods to the this compound scaffold. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group at the 2-position, while a Buchwald-Hartwig reaction could be used to form a new C-N bond, leading to complex poly-aromatic structures.

Beyond palladium, other transition metals are gaining traction. Cobalt-catalyzed reactions, for instance, have been shown to facilitate the cyclization of 2-bromobenzamides with other molecules to form novel N-heterocycles. nih.govmdpi.com Applying such a methodology could transform this compound into more rigid, polycyclic structures with potential applications in medicinal chemistry or materials science. The development of catalysts that are more abundant and less toxic than palladium, such as iron or copper, is another key research direction.

The table below summarizes potential catalytic transformations for the target compound based on established reactions for analogous bromobenzamides.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Primary/Secondary Amine | N-Aryl amine derivatives acs.org |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Alkene | Stilbene-like derivatives |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Aryl-alkyne derivatives |

| Intramolecular Cyclization | CoBr₂ / PCy₃ | Carbodiimide | 3-(Imino)isoindolin-1-one derivatives mdpi.com |

Exploration of Advanced Material Science Applications

The structural features of this compound suggest its potential use as a building block for advanced functional materials. Benzamide-containing polymers, such as aramids (aromatic polyamides), are known for their exceptional thermal stability and mechanical strength. acs.orgacs.org

Future research could explore the incorporation of this compound or its derivatives into polymer backbones. The dimethoxy substituents could enhance solubility and processability, while the N-methyl group would disrupt the hydrogen bonding typically seen in aramids, potentially leading to materials with different morphological and mechanical properties. The bromine atom could be retained as a site for post-polymerization modification, allowing for the tuning of material properties, or it could be used as a reactive site for polymerization itself via cross-coupling reactions.

Furthermore, substituted benzamides can influence the crystal packing of organic molecules, which is critical for applications in organic electronics. acs.org The specific arrangement of methoxy (B1213986) and amide groups in this compound could be exploited to design molecules that self-assemble into well-ordered structures suitable for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The exploration of its coordination chemistry with various metal ions could also lead to the development of novel metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around this compound can be dramatically accelerated by integrating automated synthesis and high-throughput experimentation (HTE). Automated platforms can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions and the creation of large compound libraries for screening. synplechem.comnih.gov

For example, an automated stopped-flow reactor system could be employed to rapidly screen various catalysts, ligands, bases, and solvents for the cross-coupling reactions discussed in section 7.2. rsc.org This approach minimizes reagent consumption and can perform hundreds of experiments in a matter of days, a task that would take months using traditional manual methods. The data generated can be used to build predictive models for reaction outcomes, further accelerating the discovery of optimal conditions. rsc.org

Similarly, the synthesis of a library of derivatives can be streamlined using capsule-based or well-plate-based automated synthesizers. researchgate.netethz.ch By reacting this compound with an array of different building blocks (e.g., boronic acids, amines, alkynes) in a parallel format, hundreds of unique compounds can be generated and purified automatically. These libraries are invaluable for screening in drug discovery or for identifying materials with desired properties. nih.gov

The workflow for such an approach is summarized below:

| Stage | Technology | Objective | Outcome |

| 1. Reaction Optimization | High-Throughput Experimentation (HTE) platform with at-line analysis (e.g., UPLC-MS). | Screen catalysts, ligands, solvents, and temperatures for a specific transformation (e.g., Suzuki coupling). | Identification of optimal reaction conditions with high yield and purity in a short timeframe. researchgate.net |

| 2. Library Synthesis | Automated parallel synthesis console (e.g., 96-well plate format). researchgate.net | Synthesize a library of derivatives by reacting the core molecule with diverse building blocks. | A physical collection of tens to hundreds of novel compounds for further testing. |

| 3. Property Screening | Automated screening platforms (e.g., SAMDI-MS, plate readers). acs.org | Evaluate the synthesized library for biological activity or material properties. | Identification of "hit" compounds with desired characteristics for further development. |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-bromo-N,5-dimethoxy-N-methylbenzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in analogous benzamide derivatives. For example, N-benzyl-2-bromo-5-methoxybenzamide was synthesized from 2-bromo-5-methoxybenzoic acid using coupling reagents and catalytic systems . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy groups (δ ~3.8 ppm for OCH₃ and δ ~3.1 ppm for N-CH₃) and aromatic protons split by bromine’s electron-withdrawing effects. Compare with spectral data for structurally similar compounds like methyl 2-bromo-5-methoxybenzoate .

- IR : Look for carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-methyl bending modes near 1380 cm⁻¹.

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) against the exact mass (calculated using tools like ACD/Labs Percepta) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : Solubility testing in DMSO, methanol, and chloroform is recommended due to the compound’s aromatic and polar substituents. Stability under acidic/basic conditions can be assessed via HPLC monitoring over 24–72 hours. Derivatives like 3-bromo-N-methoxy-N-methylbenzamide show stability in inert atmospheres but may degrade under prolonged UV exposure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) with SHELX software resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : SXRD analysis requires high-quality crystals grown via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding. For example, analogous benzamides were refined with R-factors <0.05 using SHELX’s robust algorithms . Validate bond angles and torsion angles against DFT-optimized geometries.

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with other halogens or electron-withdrawing groups to assess impact on receptor binding.

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to map essential interactions (e.g., hydrogen bonding via methoxy groups).

- In Vitro Assays : Test analogs against target proteins (e.g., kinases, GPCRs) and correlate activity with substituent electronic profiles. SAR studies on N-benzoyl-2-hydroxybenzamides highlight the importance of methoxy positioning .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved for this compound?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time.

- Metabolic Stability Testing : Use liver microsomes to identify degradation products that may skew results.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational approaches predict the compound’s reactivity in multi-step syntheses or metabolic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition states for bromine displacement reactions (e.g., Suzuki-Miyaura coupling) using Gaussian09 with B3LYP/6-31G(d).

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible precursors (e.g., 2-bromo-5-methoxybenzoic acid) .

- ADMET Prediction : SwissADME or pkCSM models estimate metabolic sites (e.g., N-demethylation) and toxicity risks .

Q. How does the compound serve as an intermediate in synthesizing complex heterocycles or bioactive molecules?

- Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce nitrogen-containing moieties. For instance, palladium-catalyzed coupling of 2-bromo-N-methylbenzamides with amines yields phenanthridinones, a scaffold with anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.